![molecular formula C16H17N B3103987 N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine CAS No. 1455214-77-3](/img/structure/B3103987.png)
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Overview
Description
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, also known as N-methyl-4-methylphenyl-2,3-dihydro-1H-inden-2-amine or MMPI, is a heterocyclic compound with a chemical formula of C14H17N and a molecular weight of 203.3 g/mol. It is a derivative of indene, and is used as a research chemical in scientific studies. MMPI is a compound of interest due to its potential applications in drug discovery, medicinal chemistry, and organic synthesis.
Scientific Research Applications
Dopamine Receptor Ligands
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine derivatives have been studied for their affinity at dopamine D1 and D2 receptors. Certain enantiomeric pairs of these compounds, such as trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, displayed D1 and D2 affinity in the nanomolar range. In particular, some derivatives showed high affinity and selectivity for the D1 receptor. Preliminary behavioral studies on rats indicated potential central D1 agonist action (Claudi et al., 1996).
Antimicrobial Activities
Compounds related to this compound, specifically certain 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good activities against various microorganisms (Bektaş et al., 2007).
Antitumor Activities
Certain derivatives, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and found to inhibit the proliferation of cancer cell lines. This suggests a potential application in cancer research and therapy (Hao et al., 2017).
Reductive Amination for N-Methyl- and N-Alkylamines
Studies have shown that this compound related compounds can be synthesized through reductive amination processes. These processes are important for creating fine chemicals and life-science molecules, indicating broad applications in chemical synthesis (Senthamarai et al., 2018).
Schiff Bases and Metal Complexes
Schiff bases derived from amines similar to this compound have been synthesized and their metal complexes studied. These compounds have applications in coordination chemistry and might be useful in various industrial processes (Jadeja et al., 2004).
Corrosion Inhibition
Amine derivative compounds, including those related to this compound, have been explored as effective corrosion inhibitors for mild steel in acidic environments. This application is important in industrial maintenance and protection (Boughoues et al., 2020).
Photophysical Properties
Studies on the fluorescence enhancement of certain stilbene derivatives, which include amine groups related to this compound, have provided insights into their photophysical properties. This research is significant for developing new materials for optoelectronic applications (Yang et al., 2002).
properties
IUPAC Name |
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16-17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKBHGNADGHEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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